Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate is a complex organic compound with a unique structure that includes a thiadiazonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it generally includes the formation of the thiadiazonane ring followed by the introduction of the carboxylate group. Common reagents used in the synthesis include sulfur-containing compounds and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 1,1,3-trioxo-1lambda6,4-thiazepane-5-carboxylate
- Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylate
- Ethyl 2-methyl-1,1,3-trioxo-1lambda6-thiane-2-carboxylate
Uniqueness
Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H14N2O5S |
---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
methyl 1,1,6-trioxo-1,2,7-thiadiazonane-4-carboxylate |
InChI |
InChI=1S/C8H14N2O5S/c1-15-8(12)6-4-7(11)9-2-3-16(13,14)10-5-6/h6,10H,2-5H2,1H3,(H,9,11) |
InChI Key |
FCQCQNGEVVDEFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)NCCS(=O)(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.